

# Toxicity Profile of 2,3-Dimercaptopropionic Acid (DMPA) in Animal Models[1][2]

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## Compound of Interest

Compound Name: 2,3-Dimercaptopropionic acid

CAS No.: 6220-25-3

Cat. No.: B1209159

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## Executive Summary

**2,3-Dimercaptopropionic acid** (DMPA), historically known as "BAL Acid," represents a critical structural intermediate in the evolution of dithiol chelating agents. While chemically derived from the highly toxic Dimercaprol (BAL), DMPA exhibits a fundamentally different toxicological profile due to the substitution of a hydroxyl group with a carboxylic acid moiety.

This guide delineates the toxicity profile of DMPA, characterizing it as a low-toxicity, hydrophilic chelator (LD50 > 3000 mg/kg in mice) compared to the lipophilic and neurotoxic BAL. However, its clinical translation has been limited not by toxicity, but by the superior therapeutic index of its succinic acid analog, DMSA. Currently, DMPA's primary toxicological relevance lies in its role as a surface ligand for reducing the cytotoxicity of semiconductor quantum dots (QDs).

## Chemical Identity & Structural Toxicology

To understand the toxicity of DMPA, one must analyze its Structure-Activity Relationship (SAR) relative to its thiol analogs. The toxicity of these compounds is inversely proportional to their water solubility and ionization at physiological pH.

Compound	Common Name	Chemical Structure	Functional Group	Physiological State (pH 7.4)	Toxicity (LD50, Mouse i.p.)
Dimercaprol	BAL	2,3-dimercaptopropanol	-OH (Hydroxyl)	Uncharged (Lipophilic)	~100 mg/kg (High)
DMPA	BAL Acid	2,3-dimercaptopropionic acid	-COOH (Carboxyl)	Anionic (Hydrophilic)	> 3000 mg/kg (Low)
DMPS	Unithiol	2,3-dimercapto-1-propanesulfonic acid	-SO <sub>3</sub> H (Sulfonate)	Anionic (Hydrophilic)	~1400 mg/kg (Low)
DMSA	Succimer	2,3-dimercaptosuccinic acid	2x -COOH (Dicarboxyl)	Dianionic (Hydrophilic)	> 3000 mg/kg (Low)

#### Mechanistic Insight:

- BAL (Lipophilic): Crosses the Blood-Brain Barrier (BBB), causing neurotoxicity (tremors, convulsions) and redistributing heavy metals into the brain.
- DMPA (Hydrophilic): The carboxylic acid group ( ) ensures DMPA exists as a mono-anion in the blood. This charge prevents passive diffusion across the BBB, effectively eliminating the neurotoxic risks associated with BAL and restricting its distribution primarily to the extracellular space and kidneys.

## Acute Toxicity Profile

### Lethal Dose Determination

Experimental data from rodent models classifies DMPA as practically non-toxic in acute exposure scenarios, contrasting sharply with the narrow therapeutic window of BAL.

- Murine Model (Mouse):
  - Route: Intraperitoneal (i.p.)<sup>[1]</sup>
  - LD50:  
  
<sup>[2]</sup>
  - Observation: At doses where BAL causes 100% mortality (140 mg/kg), DMPA induces no lethality. Mortality is only observed at extreme physiological loads where osmotic imbalance or pH perturbation becomes a factor.
- Rat Model:
  - Route: Oral / i.p.<sup>[1][3]</sup>
  - Signs of Toxicity: Unlike BAL, which induces lacrimation, salivation, and convulsions, DMPA administration at therapeutic doses (50–100 mg/kg) elicits no overt behavioral changes.
  - Renal Clearance: High doses are rapidly cleared via glomerular filtration. Toxicity is primarily associated with renal overload only when the compound is complexed with highly toxic metals (e.g., Cadmium), where the complex rather than the free acid causes nephrotoxicity.

## Comparative Safety Margins

The "Safety Ratio" (LD50 / Therapeutic Dose) for DMPA is favorable:

- BAL Safety Ratio: ~3 (High Risk)
- DMPA Safety Ratio: >60 (Low Risk)

## Systemic & Organ-Specific Toxicity

### Nephrotoxicity (The Critical Organ)

Since DMPA and its metal complexes are excreted renally, the kidney is the primary target organ.

- Mechanism: DMPA is transported via Organic Anion Transporters (OATs) in the proximal tubule.
- Toxicological Finding: In healthy animals, DMPA shows negligible nephrotoxicity. However, in metallotoxic models (e.g., Mercury poisoning), the DMPA-Hg complex can be unstable in the acidic environment of the renal tubule, potentially releasing Hg locally and causing proximal tubular necrosis. This instability is slightly higher for DMPA than for DMPS, rendering DMPS the superior choice for renal protection.

## Hepatotoxicity

DMPA lacks the hepatotoxic potential of BAL.

- BAL: Induces fatty degeneration and hepatic enzyme elevation due to accumulation in lipid bilayers.
- DMPA: Remains in the aqueous phase, bypassing hepatic lipid accumulation. No significant elevation in ALT/AST is observed in acute studies.

## Neurotoxicity[4]

- BBB Permeability: DMPA does not cross the Blood-Brain Barrier.
- Clinical Implication: It cannot mobilize mercury from the brain (unlike BAL, which mobilizes it into the brain, or DMSA/DMPS which can slowly reduce brain burden via gradient equilibration). Consequently, DMPA carries zero risk of chemically induced seizures, a hallmark of BAL overdose.

## Experimental Protocols for Toxicity Assessment

For researchers evaluating DMPA (e.g., as a ligand for nanomaterials), the following protocols ensure rigorous validation.

### Protocol A: Determination of Free Thiol Toxicity (Ellman's Assay Validation)

Before in vivo testing, quantify the stability of DMPA, as oxidized disulfides are pharmacologically inactive but potentially immunogenic.

- Preparation: Dissolve DMPA in PBS (pH 7.4).
- Quantification: React aliquots with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
- Standard: Absorbance at 412 nm must correlate to >98% reduced thiol content.
- Exclusion: If free thiol <90%, toxicity data will be confounded by disulfide contaminants.

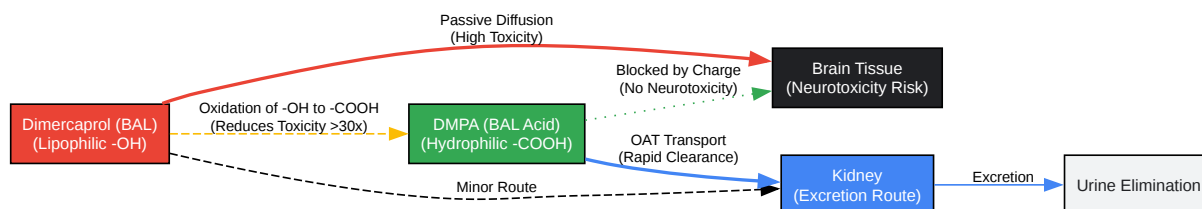
## Protocol B: Acute Toxicity Workflow (Up-and-Down Procedure)

- Subject: BALB/c Mice (n=5 per sex).
- Dosing: Start at 2000 mg/kg (Limit Test).
- Administration: Intraperitoneal injection (pH adjusted to 7.0 with NaOH).
- Monitoring:
  - 0-4 hours: Continuous observation for tremors, gait abnormalities.
  - 24 hours: Weight check.
  - 14 days: Gross necropsy (Kidney/Liver).
- Endpoint: If survival is 100% at 2000 mg/kg, classify as GHS Category 5 (Low Toxicity).

## Visualizations

### Structural Toxicity Logic

The following diagram illustrates why DMPA is less toxic than BAL but functionally distinct from DMPS.

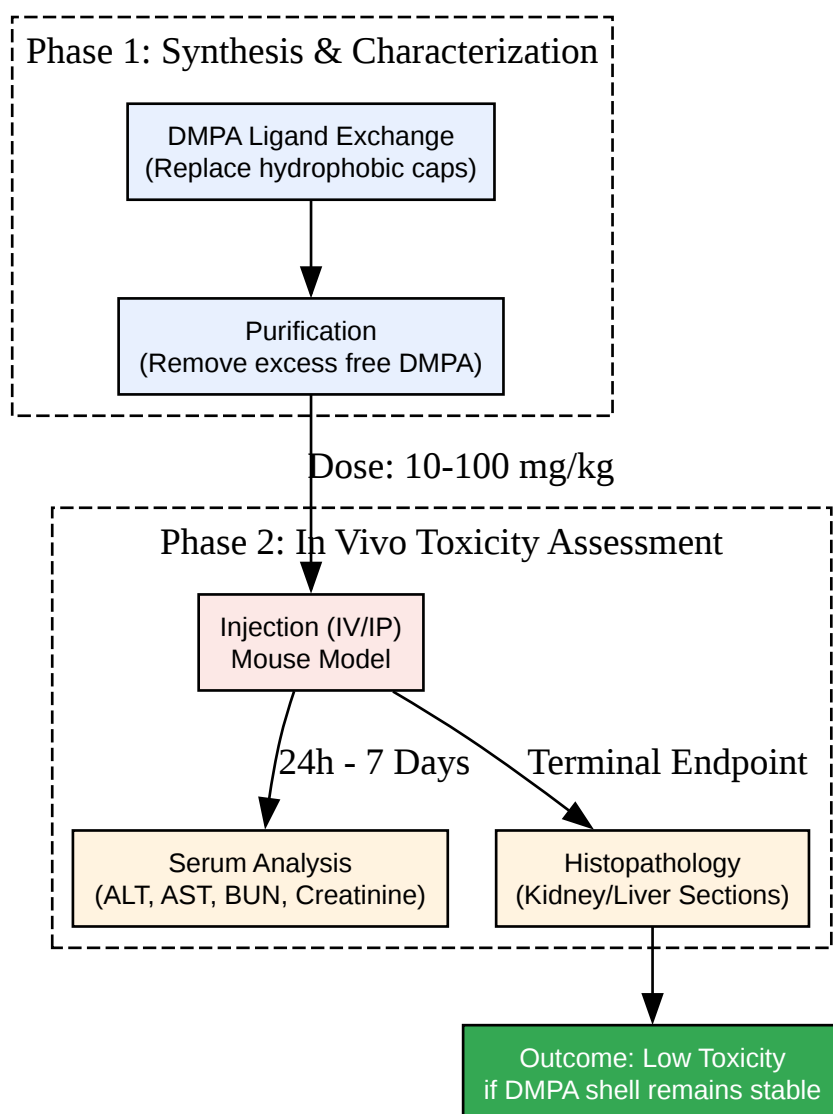


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Caption: Comparative toxicokinetics showing the blockade of BBB penetration by DMPA's carboxyl group, preventing the neurotoxicity observed with BAL.

## Experimental Workflow for Ligand Toxicity

When DMPA is used as a Quantum Dot (QD) ligand, the toxicity profile shifts from the molecule to the stability of the complex.



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Caption: Workflow for assessing DMPA-capped nanoparticle toxicity. Toxicity often arises from shell degradation rather than the DMPA ligand itself.

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- To cite this document: BenchChem. [Toxicity Profile of 2,3-Dimercaptopropionic Acid (DMPA) in Animal Models[1][2]]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1209159/docs#toxicity-profile-of-2-3-dimercaptopropionic-acid-dmpa-in-animal-models-1-2\]](https://www.benchchem.com/product/b1209159/docs#toxicity-profile-of-2-3-dimercaptopropionic-acid-dmpa-in-animal-models-1-2)

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